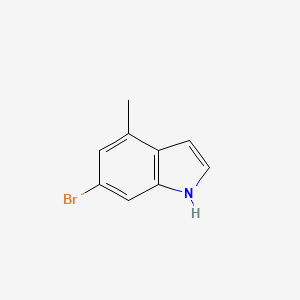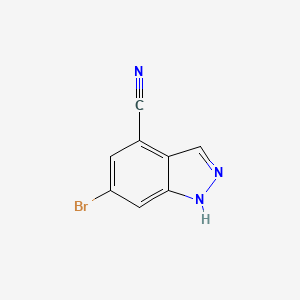
(4-Isopropoxy-3-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of harmaline, a natural product found in several plant species. The compound’s structure includes an isopropoxy group and a methoxy group attached to a benzylamine backbone, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-Isopropoxy-3-methoxybenzyl)amine involves reductive amination. This process typically starts with the formation of an imine from an appropriate aldehyde or ketone and an amine, followed by reduction to yield the desired amine . Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of reductive amination can be scaled up for industrial applications, ensuring controlled reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: (4-Isopropoxy-3-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reductive amination, as mentioned earlier, is a key reaction for synthesizing this compound.
Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents.
Major Products:
Oxidation: Oximes and nitro derivatives.
Reduction: Primary, secondary, or tertiary amines, depending on the starting materials.
Substitution: Various substituted benzylamines.
Scientific Research Applications
(4-Isopropoxy-3-methoxybenzyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for creating complex molecules.
Medicine: Investigated for its therapeutic potential, particularly in neuropharmacology due to its structural similarity to harmaline.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Isopropoxy-3-methoxybenzyl)amine is not fully elucidated. its structural similarity to harmaline suggests it may interact with similar molecular targets, such as monoamine oxidase (MAO) enzymes. These interactions could influence neurotransmitter levels and have potential neuropharmacological effects.
Comparison with Similar Compounds
Harmaline: A natural product with similar structural features.
(4-Methoxybenzyl)amine: Shares the benzylamine backbone but lacks the isopropoxy group.
(4-Isopropoxybenzyl)amine: Similar structure but without the methoxy group.
Uniqueness: (4-Isopropoxy-3-methoxybenzyl)amine’s unique combination of isopropoxy and methoxy groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-methoxy-4-propan-2-yloxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRKTVKUQGORA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98799-37-2 |
Source


|
| Record name | 3-Methoxy-4-(1-methylethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98799-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-methoxy-4-(propan-2-yloxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)












![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)
